molecular formula C9H7NO B015868 Benzoylacetonitrile CAS No. 614-16-4

Benzoylacetonitrile

Cat. No.: B015868
CAS No.: 614-16-4
M. Wt: 145.16 g/mol
InChI Key: ZJRCIQAMTAINCB-UHFFFAOYSA-N
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Description

Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is an organic compound with the molecular formula C9H7NO. It is a versatile intermediate used in the synthesis of various organic compounds, particularly heterocycles. This compound is known for its high chemical reactivity due to the presence of nitrile, carbonyl, and active methylene groups .

Mechanism of Action

Target of Action

Benzoylacetonitrile primarily targets microglial cells , the resident immune cells of the brain . These cells are activated in response to various stimuli and respond by secreting numerous pro-inflammatory mediators, including IL-1β, IL-6, TNF, and nitric oxide (NO) . The compound’s role is to suppress the production of these inflammatory mediators, particularly IL-6 .

Mode of Action

This compound interacts with its targets by suppressing the activation of the NFκB pathway . This pathway is a key regulator of immune responses and inflammation. By suppressing its activation, this compound can reduce the production of pro-inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NFκB pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NFκB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The compound’s ability to suppress inflammatory mediators in both bv2 and primary microglial cells suggests that it can reach its target cells effectively .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of numerous LPS-induced inflammatory mediators in a dose-dependent fashion in both cell types . This suggests that this compound has broad anti-neuroinflammatory properties .

Action Environment

The compound’s effectiveness in suppressing inflammatory mediators suggests that it may be robust against various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of benzoyl cyanide. This method involves the use of a palladium catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Benzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-oxo-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRCIQAMTAINCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060629
Record name Benzenepropanenitrile, .beta.-oxo-
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-16-4
Record name Benzoylacetonitrile
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Record name Benzoylacetonitrile
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Record name Benzoylacetonitrile
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Record name Benzenepropanenitrile, .beta.-oxo-
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Record name Benzoylacetonitrile
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Record name BENZOYLACETONITRILE
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Synthesis routes and methods I

Procedure details

To a solution of acetonitrile (76 g) in DMSO (100 mL) was added methyl p-anisate (100 g) and the mixture was stirred with heating at 60° C. for one hour. The reaction mixture was allowed to cool, and cold water (500 mL) was added dropwise. The mixture was acidified with hydrochloric acid and the precipitated crystals were collected by filtration. The obtained crystals were extracted with ethyl acetate and the solvent was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to give benzoylacetonitrile (60 g) as colorless crystals. A solution of 2-chlorobenzaldehyde (1.7 g), 3-aminopyrazole (1.0 g) and benzoylacetonitrile (1.8 g) in acetonitrile (20 mL) was heated under reflux overnight. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration to give the title compound (2.63 g) as colorless crystals.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl benzoate (20 g, 133 mmol) and NaOMe (133 mmol, from 3 g Na) in methanol was mixed and heated with stirring to 80° C. until a homogeneous gelatinous mass had formed. Acetonitrile (6.8 g, 165 mmol) was then added slowly under the surface of this mass over a period of 30 min. The temperature was raised to 120° C. and heated at reflux for 24 h, and the reaction mixture was then cooled on an ice bath and treated with water and diethyl ether until the solid material had dissolved. The aqueous layer was separated and acidified with 5% H2SO4, washed with NaHCO3 (aq; sat.), dried over sodium sulfate and concentrated. The crude product was used in the next reaction without any further purification. Yield: 7.3 g, 37.8%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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6.8 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a suspension of sodium ethoxide (34.0 g. 0.500 mole) in dry toluene (200 mL were added ethyl benzoate (71.4 mL, 0.500 mole) and dry acetonitrile (32 mL, 0.60 mole). The mixture was mechanically stirred under nitrogen at 105°-110° C. for 29 hours, during which time it became quite viscous. After cooling to room temperature, water (300 mL) was added and the mixture was washed with ethyl ether (2×100 mL). The aqueous layer was then acidified to pH 5-6 with con. aq. HCl (required 30-35 mL) and the resulting crystalline precipitate was collected by suction filtration, washed twice with water, and air-dried. This subtitled material (49.23 g, 68%, m.p. 72°-73°) was sufficiently pure to be used in further transformations (lit., m.p. 80°-81°, Long, R. S., J. Am. Chem. Soc., (1947), 69, p. 990. 1NMR (CDCl3, δ) 7.95 (dd, 2H, J=7, 2 Hz, o-aryl), 7.6 (m, 3H, aryl), 4.1 (s, 2H, CH2). This benzoyl acetonitrile intermediate is also now commercially available but we prepared ours as above.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
71.4 mL
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reactant
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32 mL
Type
reactant
Reaction Step Two
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Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 10 g sodium salt of benzoylacetaldehyde (prepared according to the procedure of Example 1) and 10 g hydroxyamine chloride in 30 ml ethanol was added 20 ml 50% NaOH at 0-10° C. The mixture was then refluxed for 24 hrs, and concentrated to 2/3 volume. The brown solution was neutralized with the concentrated hydrochloric acid. The precipitate was collected by filtration, and dried under vacuum to get a solid with slight pink color, 3.8 g benzoylacetonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To 50 mL of THF at −78° C. was added n-BuLi (58.8 mL, 147.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (7.7 mL, 147.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of methyl benzoate (10.0 g, 73.5 mmol in 20 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl, pH=7 and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless solid that was used without further purification. LRMS m/z (APCl) 144 (M−1); 500 MHz 1H NMR (CDCl3) δ 7.92 (dd, J=8.4, 1.2 Hz, 2H), 7.66-7.64 (m, 1H), 7.55-7.50 (m, 2H), 4.09 (s, 2H).
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of benzoylacetonitrile?

A1: this compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers don't delve deep into general spectroscopic characterization, several studies utilize techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm the structures of this compound derivatives. [], [], [], []

Q3: How is this compound typically synthesized?

A3: A common synthesis route involves the palladium-catalyzed carbonylation of aryl iodides and trimethylsilylacetonitrile using molybdenum hexacarbonyl [Mo(CO)6] as a carbon monoxide source. [], []

Q4: Can this compound be used in multi-component reactions?

A4: Yes, this compound participates in various multi-component reactions. For example, it can be used in a three-component reaction with aldehydes and α-haloketones in the presence of samarium triiodide to synthesize 1-benzoyl-1-cyano-2-aryl-3-aroylpropane derivatives. [] It can also be used in a one-pot Knoevenagel/imination/6π-azaelectrocyclization sequence with 3-bromopropenals and ammonium acetate to synthesize disubstituted nicotinonitriles. []

Q5: What types of heterocycles can be synthesized using this compound?

A5: this compound serves as a valuable precursor for synthesizing a wide array of 5-membered heterocycles, including pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and thiazoles. [] It is also useful in synthesizing pyridine derivatives, notably through Friedlander reactions and reactions with enamino-nitriles or enamino-esters. []

Q6: Does this compound participate in cascade reactions?

A6: Yes, this compound is involved in several cascade reactions. For instance, it undergoes a rhodium-catalyzed cascade C-H activation and annulation with sulfoxonium ylides to synthesize naphthols, 2,3-dihydronaphtho[1,8-bc]pyrans, and naphtho[1,8-bc]pyrans. [] It also participates in a cascade oxidative annulation with alkynes in the presence of a rhodium catalyst and copper oxidant, yielding substituted naphtho[1,8-bc]pyrans. []

Q7: Can this compound undergo biotransformations?

A7: Yes, the fungus Curvularia lunata can mediate highly diastereo- and enantioselective biotransformations of this compound in alcoholic solutions. These reactions yield α-alkyl β-hydroxy nitriles, which can be further reduced to γ-amino alcohols. []

Q8: What are the catalytic applications of this compound?

A8: While this compound itself might not possess direct catalytic properties, it's frequently employed as a reagent in reactions catalyzed by transition metals like palladium and rhodium. [], [], [], [] These reactions often involve C-H activation and the formation of carbon-carbon bonds, leading to diverse heterocyclic compounds.

Q9: Does this compound have any known biological activity?

A9: While this compound itself isn't extensively studied for its biological activity, some derivatives, like those containing this compound and β-aminocinnamonitrile moieties, have shown potent anti-inflammatory activity in rat models of adjuvant arthritis. []

Q10: Are there any established analytical methods for quantifying this compound?

A10: While specific analytical method validation for this compound isn't discussed in the provided papers, various studies confirm the structures of synthesized compounds using techniques like NMR, IR, and mass spectrometry. [], [], [], []

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